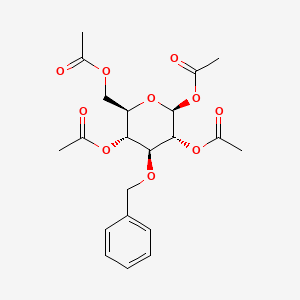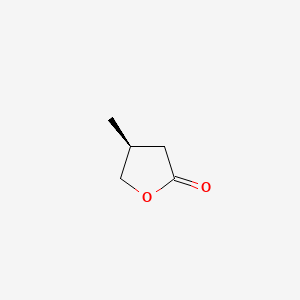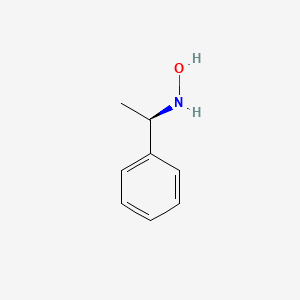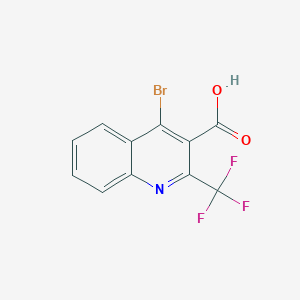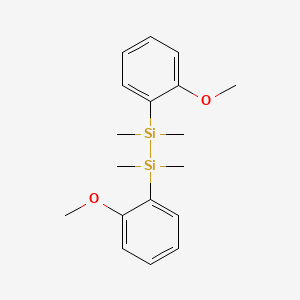
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Übersicht
Beschreibung
The compound 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is a silicon-based organic molecule that is of interest due to its potential applications in materials science and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be informative for understanding the behavior and characteristics of 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane.
Synthesis Analysis
The synthesis of related organosilicon compounds typically involves reactions such as hydrosilylation, as seen in the preparation of 1,3-bis(glycidoxypropyl)tetramethyldisiloxane . This method could potentially be adapted for the synthesis of 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the methoxyphenyl groups onto the disilane backbone.
Molecular Structure Analysis
The molecular structure of organosilicon compounds can vary significantly depending on the substituents attached to the silicon atoms. For example, 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane exhibits different conformations in the solid, liquid, and gas phases . This suggests that 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane may also exhibit conformational flexibility, which could be influenced by the presence of the methoxyphenyl groups and the interactions they may have with each other and the solvent or matrix in which the compound is placed.
Chemical Reactions Analysis
The reactivity of organosilicon compounds can be quite diverse. For instance, the synthesis of heterocycles using organosilicon compounds as synthons has been demonstrated . This indicates that 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane could potentially participate in various chemical reactions, including cyclocondensation, to form complex heterocyclic structures, depending on the reaction partners and conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure and the nature of their substituents. For example, the presence of methoxy groups can affect the solubility and reactivity of the compound . The characterization techniques such as NMR and IR spectroscopy, as well as computational methods, are essential tools for determining these properties . These methods could be applied to 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane to gain a comprehensive understanding of its behavior in different environments and under various conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis and Reactions of Silanes : This compound has been explored in the synthesis of silanes containing triflate groups. Research by Matyjaszewski and Chen (1988) indicates that phenyl groups in silanes are displaced more rapidly than chloro and methyl groups, highlighting the compound's role in organometallic chemistry (Matyjaszewski & Chen, 1988).
Molecular Structure Studies
- Molecular Structure in Different Phases : The molecular structure of a similar compound, 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane, has been determined in various phases. Masters et al. (2015) used spectroscopy and diffraction techniques to reveal its conformations in solid, liquid, and gas phases (Masters et al., 2015).
Crystal Structure Analysis
- Crystal Structure Analyses : Tacke et al. (2002) conducted a study on 1,1,2,2-tetraphenyldisilane-1,2-diol, derived from a similar compound, focusing on its crystal structure and providing insights into the structural aspects of such compounds (Tacke et al., 2002).
Fluorescence and Protein Detection
- Protein Detection by Fluorescent Probes : A derivative of this compound, 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, has been studied for its fluorescence properties by Tong et al. (2007). This research explores the application of such compounds in protein detection and quantitation, highlighting their potential in biochemical analysis (Tong et al., 2007).
Organometallic Chemistry
- Reactions with Metal Carbonyls : The reactivity of 1,1,2,2-tetramethyldisilane with group VIII metal carbonyls has been studied by Kerber and Pakkanen (1979), indicating its significance in the synthesis of complex organometallic compounds (Kerber & Pakkanen, 1979).
Electronic and Optical Properties
- Small Molecules for Solar Cells : Research by Li et al. (2014) on electron-rich molecules containing thiophene cores and related to the compound demonstrates their potential in enhancing the efficiency of perovskite solar cells (Li et al., 2014).
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[(2-methoxyphenyl)-dimethylsilyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2Si2/c1-19-15-11-7-9-13-17(15)21(3,4)22(5,6)18-14-10-8-12-16(18)20-2/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVBFJHBCZGREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Si](C)(C)[Si](C)(C)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461762 | |
| Record name | 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
CAS RN |
332343-84-7 | |
| Record name | 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



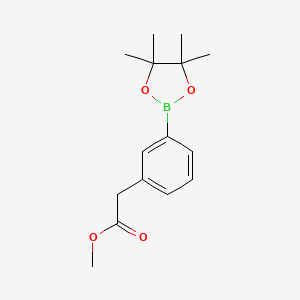
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)
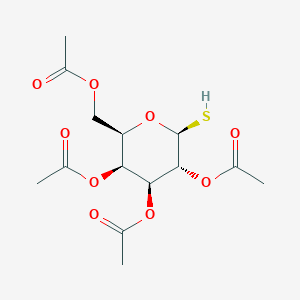
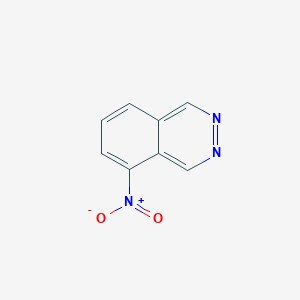
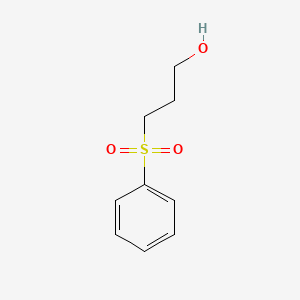
![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)
